molecular formula C9H11FO B2379336 1-(4-Fluoro-3-methylphenyl)ethanol CAS No. 1178067-48-5

1-(4-Fluoro-3-methylphenyl)ethanol

Cat. No. B2379336
CAS RN: 1178067-48-5
M. Wt: 154.184
InChI Key: GHRXLNXWGOFJJL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)ethanol , also known as 4-fluoro-3-methylbenzyl alcohol , is an organic compound with the chemical formula C~9~H~11~FO . It belongs to the class of aromatic alcohols and contains a fluorine atom, a methyl group, and a hydroxyl group attached to a phenyl ring. This compound is used in various research and synthetic applications .

Scientific Research Applications

Enantioselective Synthesis

1-(4-Fluoro-3-methylphenyl)ethanol is an intermediate in the synthesis of various pharmacologically active compounds. For instance, its enantiomer, (S)-(–)-1-(4-fluorophenyl)ethanol, is used in synthesizing an antagonist of the CCR5 chemokine receptor, potentially offering protection against HIV infection. This compound is also part of the molecular structure of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. Research has explored the enantioselective synthesis of this compound using Daucus carota cells, indicating the potential for biocatalytic processes in pharmaceutical applications (ChemChemTech, 2022).

Crystal Growth and Characterization

The compound has been studied for its crystal growth characteristics, essential for understanding its physical properties and potential applications. For example, the single crystals of a related compound, 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), have been grown and characterized, providing insights into its molecular structure and physical properties (Molecular Crystals and Liquid Crystals, 2015).

Enzymatic Biotransformation

Enzymatic biotransformation is another area where this compound has found relevance. The stereoinversion of similar phenylethanols using red alga (Cyanidioschyzon merolae) has been investigated, indicating the potential for biological systems to modify the stereochemistry of these compounds, which is crucial in producing enantiomerically pure pharmaceuticals (Journal of Molecular Catalysis B-enzymatic, 2008).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRXLNXWGOFJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methylphenyl)ethanol

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